molecular formula C11H14ClN3O B7593231 (5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone

(5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone

Cat. No. B7593231
M. Wt: 239.70 g/mol
InChI Key: WIMPEYBGYRDDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the cannabinoid receptor CB1, which makes it a promising candidate for the treatment of various disorders, including obesity, addiction, and anxiety.

Mechanism of Action

(5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone acts as a selective antagonist of the CB1 receptor, which is a member of the G protein-coupled receptor family. CB1 receptors are widely distributed in the central nervous system and play a role in a variety of physiological processes, including appetite regulation, pain perception, and mood. By blocking the CB1 receptor, (5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
(5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone has been shown to reduce food intake and body weight in animal models, likely through its effects on the CB1 receptor in the hypothalamus. It has also been shown to reduce anxiety-like behavior in rodents, suggesting potential use in the treatment of anxiety disorders. However, the precise biochemical and physiological effects of (5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone are still being investigated.

Advantages and Limitations for Lab Experiments

One of the main advantages of (5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone is its selectivity for the CB1 receptor, which makes it a useful tool for studying the physiological and behavioral effects of CB1 receptor blockade. However, like many experimental compounds, (5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone has limitations, including its potential toxicity and lack of specificity for other receptors or enzymes.

Future Directions

There are several potential future directions for research on (5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone. One area of interest is the development of more selective CB1 receptor antagonists that can avoid some of the potential side effects of (5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone. Another area of research is the investigation of the potential therapeutic applications of CB1 receptor antagonists, including the treatment of obesity, addiction, and anxiety. Finally, further studies are needed to fully understand the biochemical and physiological effects of (5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone and other CB1 receptor antagonists.

Synthesis Methods

The synthesis of (5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone involves several steps, starting from the reaction of 2-amino-4-chloro-5-methylpyrimidine with piperidine-4-carboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

(5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone has been extensively studied in preclinical models for its potential therapeutic applications. One of the main areas of research has been the treatment of obesity, as CB1 receptor antagonists have been shown to reduce food intake and body weight in animal models. (5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone has also been investigated for its potential use in the treatment of addiction and anxiety, as CB1 receptors play a role in these conditions.

properties

IUPAC Name

(5-chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-8-13-7-9(12)10(14-8)11(16)15-5-3-2-4-6-15/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMPEYBGYRDDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C(=O)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-methylpyrimidin-4-yl)-piperidin-1-ylmethanone

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